molecular formula C16H23N3O2 B2517665 2-[(1-cyclopentanecarbonylpyrrolidin-3-yl)oxy]-4,6-dimethylpyrimidine CAS No. 2034388-77-5

2-[(1-cyclopentanecarbonylpyrrolidin-3-yl)oxy]-4,6-dimethylpyrimidine

Cat. No.: B2517665
CAS No.: 2034388-77-5
M. Wt: 289.379
InChI Key: RUKPLWXLFXJCDZ-UHFFFAOYSA-N
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Description

2-[(1-cyclopentanecarbonylpyrrolidin-3-yl)oxy]-4,6-dimethylpyrimidine is a synthetic organic compound that features a pyrimidine ring substituted with a cyclopentanecarbonylpyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-cyclopentanecarbonylpyrrolidin-3-yl)oxy]-4,6-dimethylpyrimidine typically involves the following steps:

    Formation of the Pyrrolidine Derivative: The starting material, pyrrolidine, undergoes a reaction with cyclopentanecarbonyl chloride in the presence of a base such as triethylamine to form 1-cyclopentanecarbonylpyrrolidine.

    Coupling with Pyrimidine: The 1-cyclopentanecarbonylpyrrolidine is then reacted with 4,6-dimethylpyrimidine-2-ol in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[(1-cyclopentanecarbonylpyrrolidin-3-yl)oxy]-4,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

2-[(1-cyclopentanecarbonylpyrrolidin-3-yl)oxy]-4,6-dimethylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use as a ligand in the study of enzyme-substrate interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(1-cyclopentanecarbonylpyrrolidin-3-yl)oxy]-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-dione share structural similarities and are used in similar applications.

    Pyrimidine Derivatives: Compounds such as 4,6-dimethylpyrimidine and 2-aminopyrimidine are structurally related and have comparable chemical properties.

Uniqueness

2-[(1-cyclopentanecarbonylpyrrolidin-3-yl)oxy]-4,6-dimethylpyrimidine is unique due to the combination of the cyclopentanecarbonylpyrrolidinyl group with the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

cyclopentyl-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O2/c1-11-9-12(2)18-16(17-11)21-14-7-8-19(10-14)15(20)13-5-3-4-6-13/h9,13-14H,3-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKPLWXLFXJCDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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